Methyl 4-[7-methyl-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
Description
Methyl 4-[7-methyl-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a chromenopyrrole core fused with a tetrahydrofuran (THF) substituent and a methyl benzoate ester group. This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as described in . The synthetic protocol allows for diverse substitutions, enabling the exploration of bioactivity and physicochemical properties.
Properties
Molecular Formula |
C25H23NO6 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
methyl 4-[7-methyl-3,9-dioxo-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C25H23NO6/c1-14-5-10-19-18(12-14)22(27)20-21(15-6-8-16(9-7-15)25(29)30-2)26(24(28)23(20)32-19)13-17-4-3-11-31-17/h5-10,12,17,21H,3-4,11,13H2,1-2H3 |
InChI Key |
HMZLCJODXXJYBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{7-methyl-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multi-step organic reactions. The initial step often includes the formation of the chromeno[2,3-c]pyrrole core through cyclization reactions. Subsequent steps involve the introduction of the oxolan-2-ylmethyl group and the benzoate ester group under controlled conditions. Common reagents used in these reactions include acids, bases, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{7-methyl-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, pressures, and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Methyl 4-{7-methyl-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe in biological studies to investigate cellular processes.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-{7-methyl-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogs Within the Chromenopyrrole Family
The target compound shares its core 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione framework with 223 analogs synthesized in . Key structural variations include:
- Substituent at Position 2: The THF-methyl group in the target compound contrasts with substituents like pyridinylmethyl (e.g., Methyl 4-{7-fluoro-3,9-dioxo-2-[(pyridin-3-yl)methyl]-...}benzoate, CAS 4803-02-5, in ).
- Substituent at Position 7 : The methyl group in the target compound differs from electron-withdrawing groups like fluorine in . Fluorine substitution may improve metabolic stability and bioavailability due to its electronegativity .
Table 1: Structural Comparison of Chromenopyrrole Analogs
| Compound | Substituent (Position 2) | Substituent (Position 7) | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | THF-methyl | Methyl | Not Provided | Lipophilic, ester group |
| Methyl 4-{7-fluoro-...}benzoate (CAS 4803-02-5) | Pyridinylmethyl | Fluoro | 141.13 (discrepancy noted) | Aromatic, electronegative |
Heterocyclic Compounds with Divergent Cores
Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (–5) share functional groups (e.g., ester, nitrile) but differ in core structure (imidazopyridine vs. chromenopyrrole). Key distinctions include:
- Core Rigidity : The imidazopyridine core in –5 may confer greater planarity, influencing binding to biological targets.
Table 2: Comparison with Imidazopyridine Derivatives
| Compound (Example) | Core Structure | Key Substituents | Melting Point (°C) |
|---|---|---|---|
| Target Compound | Chromenopyrrole | THF-methyl, methyl benzoate | Not Provided |
| Diethyl 8-cyano-7-(4-nitrophenyl)-... (1l) | Imidazopyridine | Phenethyl, nitrile | 243–245 |
| Diethyl 3-benzyl-7-(4-bromophenyl)-... (2c) | Imidazopyridine | Benzyl, bromophenyl | 223–225 |
Functional Group Comparisons: Methyl Benzoate Derivatives
highlights pesticide chemicals (e.g., metsulfuron methyl) featuring methyl benzoate groups. While these compounds share ester functionality with the target molecule, their triazine-based cores and sulfonylurea linkages diverge significantly. The methyl benzoate group in both classes may enhance membrane permeability, but the chromenopyrrole core likely directs the target compound toward therapeutic rather than pesticidal applications .
Biological Activity
Methyl 4-[7-methyl-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound with significant potential for various biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 447.48 g/mol. Its structure features a unique combination of a tetrahydrofuran ring and a chromeno-pyrrol moiety, which may contribute to its biological activities.
The biological activity of this compound is believed to stem from several key structural components:
- Dioxo Group : This functional group may participate in redox reactions and influence the compound's reactivity.
- Tetrahydrofuran Moiety : It may undergo ring-opening reactions that could enhance interaction with biological targets.
- Aromatic Systems : The presence of aromatic rings allows for electrophilic aromatic substitution reactions, potentially leading to interactions with various biomolecules.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
| Compound Name | Activity | Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | Anti-inflammatory | |
| Compound C | Antimicrobial |
In vitro studies have shown that derivatives with similar structures can inhibit cancer cell proliferation effectively. For example, certain dioxo derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A study highlighted that related compounds possess activity against both bacterial and fungal strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
This compound has shown potential in reducing inflammation markers in cellular models. This activity is likely mediated through inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
Several studies have investigated the biological effects of structurally related compounds:
- Anticancer Efficacy : A series of tetrahydrochromeno derivatives were tested for their ability to inhibit MCF-7 breast cancer cells. Results indicated that modifications in the tetrahydrofuran ring significantly enhanced cytotoxicity.
- Antimicrobial Testing : Compounds similar to methyl 4-[7-methyl...] were evaluated against Staphylococcus aureus and Candida albicans. These studies reported MIC values indicating potent antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
